N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine
Overview
Description
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine (DFBH) is an organic compound that has been widely studied due to its diverse range of applications in scientific research. This compound has been used in various synthetic and analytical processes, as well as in the development of therapeutic drugs. It has been found to be an effective reagent for a variety of reactions, including the synthesis of a variety of pharmaceuticals. In addition, DFBH has been found to have a wide range of biochemical and physiological effects, which makes it an ideal compound for further research.
Scientific Research Applications
Asymmetric Ortho-Deprotonation
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine and its derivatives have been utilized in asymmetric ortho-deprotonation of certain complexes. This process is significant for creating diastereoselective complexes with high yield and excellent levels of diastereoselectivity, which are important in the field of chiral chemistry and drug development (Costa et al., 2017).
Environmental Analysis
This compound has been applied in environmental studies, particularly in the on-fibre derivatisation Solid Phase Microextraction (SPME) method. It assists in the sampling and quantification of unsaturated dicarbonyl products obtained in the photo-oxidation of certain organic compounds. This application is crucial in understanding environmental implications of organic compound oxidation (Alvarez et al., 2009).
Synthesis of Substituted Aziridines
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine derivatives are important in synthesizing substituted aziridines. This synthesis involves O-acylation and diastereoselective ring-closure reactions, providing a pathway to create diverse organic compounds with potential pharmaceutical applications (Bew et al., 2006).
Derivatization of Keto Steroids
In pharmaceutical sciences, derivatives of N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been used for the derivatization of keto steroids. This process is crucial for analyzing these compounds using electron-capture gas-liquid chromatography (Youngdale, 1976).
Receptor Interaction Profiles in Pharmacology
In pharmacology, studies have utilized N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine derivatives to characterize receptor binding profiles of psychoactive substances. This research contributes to understanding the pharmacological properties of these substances and their potential effects (Rickli et al., 2015).
Nano-Structured Material Synthesis
N-(2,5-Difluorobenzyl)-O-methyl-hydroxylamine derivatives have been used in the synthesis of nano-structured materials, such as ceria (CeO2), from complex metal-ligand interactions. This application is significant in the field of material science and nanotechnology (Veranitisagul et al., 2011).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-methoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYTAXGMGCGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Difluorophenyl)methyl](methoxy)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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